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Compound of Interest

Compound Name: Phenyl propionate

Cat. No.: B036179 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for phenyl propionate. It is intended

for researchers, scientists, and drug development professionals who require detailed spectral

information and experimental protocols for this compound.

Spectroscopic Data Summary
The structural identity of phenyl propionate (C₉H₁₀O₂) is confirmed through the combined

interpretation of NMR, IR, and MS data. The key quantitative findings are summarized in the

tables below.

Table 1: ¹H NMR Spectral Data for Phenyl Propionate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.36 Multiplet 2H Ar-H (ortho)

~7.20 Multiplet 2H Ar-H (meta)

~7.07 Multiplet 1H Ar-H (para)

2.59 Quartet 2H -CH₂-

1.25 Triplet 3H -CH₃
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Table 2: ¹³C NMR Spectral Data for Phenyl Propionate

Chemical Shift (δ) ppm Assignment

~173.0 C=O (Ester)

~150.8 Ar-C (Quaternary)

~129.3 Ar-C

~125.8 Ar-C

~121.6 Ar-C

~27.7 -CH₂-

~9.1 -CH₃

Table 3: Infrared (IR) Spectral Data for Phenyl Propionate

Wavenumber (cm⁻¹) Intensity Assignment

~3070 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~1760 Strong C=O Ester Stretch

~1595 Medium Aromatic C=C Stretch

~1495 Medium Aromatic C=C Stretch

~1190 Strong C-O Ester Stretch

~750 Strong
Aromatic C-H Bend (out-of-

plane)

Table 4: Mass Spectrometry (MS) Data for Phenyl Propionate
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m/z Relative Intensity (%) Assignment

150 ~20 [M]⁺ (Molecular Ion)

94 100 [C₆H₅OH]⁺ (Phenol)

57 ~43 [C₂H₅CO]⁺ (Propionyl cation)

29 ~29 [C₂H₅]⁺ (Ethyl cation)

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Weigh approximately 10-20 mg of phenyl propionate for ¹H NMR or 50-75 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H and ¹³C spectra using standard instrument parameters. For ¹³C NMR,

proton decoupling is typically used to simplify the spectrum.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and calibrate the chemical shift scale using the TMS

reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the

structure.

2.2. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

Place a drop of liquid phenyl propionate onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top of the first to create a thin liquid film.

Data Acquisition:

Place the salt plates into the sample holder of the FT-IR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Collect a background spectrum of the empty salt plates to subtract from the sample

spectrum.

Data Processing:

The resulting spectrum should be plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the major absorption bands and assign them to the corresponding

functional groups.

2.3. Mass Spectrometry (MS)
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Sample Introduction:

Introduce a small amount of the phenyl propionate sample into the ion source. For a

volatile liquid, this can be done via direct injection or through a gas chromatography (GC)

inlet.

Ionization:

Bombard the sample with a high-energy electron beam (typically 70 eV for Electron

Ionization - EI) to induce ionization and fragmentation.

Mass Analysis:

Accelerate the resulting positively charged ions (molecular ion and fragment ions) into a

mass analyzer (e.g., quadrupole or time-of-flight).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Data Processing:

The detector records the abundance of each ion at a specific m/z value.

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Identify the molecular ion peak and the major fragment ions to confirm the molecular

weight and deduce structural information.

Visualizations
The following diagrams illustrate the workflow and logical relationships in the spectroscopic

analysis of phenyl propionate.
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Caption: Experimental workflow for the spectroscopic analysis of phenyl propionate.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Phenyl Propionate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b036179#phenyl-propionate-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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